2-bromo-1-cyclobutylpropan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-cyclobutylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c1-5(8)7(9)6-3-2-4-6/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFRRNUECDZICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1CCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698908-49-4 | |
| Record name | 2-bromo-1-cyclobutylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Bromo 1 Cyclobutylpropan 1 One
Regioselective α-Bromination Strategies for 1-Cyclobutylpropan-1-one (B2479523) Precursors
The introduction of a bromine atom at the α-position to a carbonyl group requires precise control to achieve high regioselectivity and yield. Various methods have been developed to address this challenge, ranging from classic electrophilic additions to modern catalytic approaches.
Electrophilic Bromination Approaches and Enol Tautomerism Control
The α-bromination of ketones is often achieved through electrophilic addition of bromine to the enol or enolate form of the ketone. masterorganicchemistry.comchemistrysteps.com The regioselectivity of this reaction is critically dependent on the control of keto-enol tautomerism. masterorganicchemistry.com In the case of an unsymmetrical ketone like 1-cyclobutylpropan-1-one, two different enol tautomers can be formed, potentially leading to a mixture of brominated products.
Under acidic conditions, the reaction proceeds through the enol intermediate. The protonation of the carbonyl oxygen enhances the acidity of the α-hydrogens, facilitating the formation of the enol. masterorganicchemistry.commasterorganicchemistry.com The more substituted enol is generally the thermodynamically more stable isomer, and its formation is favored under equilibrium conditions. chemistrysteps.com However, the rate of bromination depends on the concentration of the enol, which is typically low. masterorganicchemistry.com The enol then acts as a nucleophile, attacking the electrophilic bromine to yield the α-bromoketone. masterorganicchemistry.com
Table 1: Factors Influencing Enol Tautomerism and Regioselectivity
| Factor | Influence on Enol Formation | Effect on Regioselectivity |
| Acid/Base Catalysis | Both acid and base catalyze the interconversion between keto and enol forms. masterorganicchemistry.com | Can be used to favor the formation of either the kinetic or thermodynamic enolate. fiveable.me |
| Solvent | Polar aprotic solvents can stabilize the enolate, while protic solvents can participate in hydrogen bonding. | Solvent choice can influence which enolate is preferentially formed and reacts. |
| Temperature | Higher temperatures favor the formation of the more stable, thermodynamic enol. fiveable.me | Can be used to control the regioselectivity of the bromination. |
| Steric Hindrance | Bulky bases favor the formation of the less substituted (kinetic) enolate. chemistrysteps.com | Can direct bromination to the less sterically hindered α-carbon. |
Radical-Mediated Bromination Techniques and Selectivity
Free radical bromination offers an alternative pathway for the synthesis of α-bromoketones. numberanalytics.com This method typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a bromine source like N-bromosuccinimide (NBS). numberanalytics.com The reaction proceeds via a chain mechanism involving the abstraction of an α-hydrogen by a bromine radical to form a ketone radical, which then reacts with a bromine source to give the α-bromoketone and regenerate the bromine radical. researchgate.net
The selectivity of radical bromination is influenced by the stability of the resulting radical intermediate. numberanalytics.com For ketones, the radical formed at the more substituted α-position is generally more stable. However, the high reactivity of the bromine radical can sometimes lead to a lack of selectivity. masterorganicchemistry.com Recent advancements have focused on developing more selective radical bromination methods, including the use of visible-light-mediated processes which can operate under milder conditions. numberanalytics.comnih.gov
Modern Catalytic Bromination Methods for α-Bromoketones
Modern synthetic chemistry has seen the emergence of various catalytic methods for the α-bromination of ketones, aiming to improve efficiency, selectivity, and environmental friendliness. mdpi.com These methods often employ transition metal catalysts or organocatalysts to facilitate the bromination reaction under milder conditions and with greater control.
For instance, copper catalysts have been shown to be effective in promoting the α-bromination of ketones. numberanalytics.com Nickel-catalyzed cross-coupling reactions of racemic α-bromoketones with arylzinc reagents have also been developed, providing a stereoconvergent route to α-arylketones. nih.gov Organocatalytic methods, using chiral amines or other small organic molecules, have been successfully employed for the enantioselective α-bromination of aldehydes and ketones, offering a powerful tool for the synthesis of chiral α-bromoketones. rsc.org Additionally, methods utilizing reagents like MoO2Cl2 in the presence of NBS have been reported for the efficient one-pot transformation of β-hydroxycarbonyl compounds to α-brominated 1,3-dicarbonyl compounds. organic-chemistry.org
Precursor Design and Synthesis for 2-Bromo-1-cyclobutylpropan-1-one
The successful synthesis of this compound is predicated on the efficient preparation of its precursor, 1-cyclobutylpropan-1-one.
Synthesis of 1-Cyclobutylpropan-1-one via Carbonyl Functionalization
The synthesis of 1-cyclobutylpropan-1-one can be achieved through various established methods of carbonyl functionalization. One common approach involves the reaction of a cyclobutyl-containing organometallic reagent, such as a cyclobutyl Grignard reagent or cyclobutyllithium, with a suitable propanoyl electrophile, like propanoyl chloride or propanoic anhydride.
Alternatively, Friedel-Crafts acylation of cyclobutane (B1203170) with propanoyl chloride in the presence of a Lewis acid catalyst could theoretically yield the desired ketone, though this method may be complicated by rearrangements of the cyclobutyl ring under the reaction conditions. A more recent and sophisticated approach involves the C–H functionalization of cyclobutanes. For instance, a sequential C–H/C–C functionalization strategy has been reported for the synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.gov
Enolization and Enolate Reactivity in Directed Bromination
The reactivity of the enolate ion is central to achieving directed bromination of 1-cyclobutylpropan-1-one. masterorganicchemistry.com Enolates are potent nucleophiles due to the delocalization of the negative charge between the α-carbon and the oxygen atom. masterorganicchemistry.com The formation of a specific enolate, either the kinetic or thermodynamic one, is crucial for regioselective bromination.
Base-promoted α-halogenation proceeds through the enolate ion. libretexts.org The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures typically favors the formation of the less substituted (kinetic) enolate by rapidly deprotonating the most accessible α-hydrogen. fiveable.memnstate.edu This kinetic enolate can then be trapped with an electrophilic bromine source to yield the corresponding α-bromoketone.
Conversely, thermodynamic control, which favors the more substituted enolate, can be achieved by using a weaker base under conditions that allow for equilibration between the possible enolates. fiveable.me However, under basic conditions, there is a risk of polyhalogenation because the electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens. libretexts.orgmnstate.edu Therefore, for monosubstitution, acid-catalyzed bromination via the enol is often preferred. libretexts.org
Table 2: Comparison of Kinetic and Thermodynamic Enolates
| Feature | Kinetic Enolate | Thermodynamic Enolate |
| Formation Conditions | Strong, bulky base (e.g., LDA), low temperature | Weaker base, higher temperature, equilibrium conditions |
| Position of Deprotonation | Less sterically hindered α-carbon | More substituted α-carbon |
| Stability | Less stable | More stable |
| Rate of Formation | Faster | Slower |
Optimization of Reaction Conditions and Efficiency Enhancement in this compound Synthesis
The synthesis of this compound, which involves the bromination of 1-cyclobutylpropan-1-one at the α-position, can be significantly influenced by the reaction conditions. Optimization of parameters such as the brominating agent, solvent, temperature, and catalyst is key to maximizing yield and purity while minimizing reaction time and side products.
The choice of brominating agent is critical. While molecular bromine (Br₂) is a powerful brominating agent, its use is often avoided due to its high toxicity and corrosive nature. wordpress.com N-Bromosuccinimide (NBS) is a widely used alternative, being a solid that is easier to handle. wordpress.com The reaction of ketones with NBS can be initiated by acid or radical initiators. For the synthesis of α-bromoketones, the reaction of enolates or enol ethers with NBS is a common strategy. For instance, ketones can be converted to their corresponding enol triethyl borates, which then react with NBS to yield the α-monobrominated product in high yield. researchgate.net
The solvent system plays a significant role in the reaction's efficiency. Solvents like dioxane have been used for the bromination of ketones. rsc.org The reaction temperature is another crucial variable to control. Lower temperatures can help to increase selectivity and reduce the formation of poly-brominated byproducts.
Catalysis offers a powerful tool for enhancing the efficiency of bromination. For example, the use of a ruthenium catalyst has been reported for the meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives, although this specific methodology may not be directly applicable to the α-bromination of 1-cyclobutylpropan-1-one. nih.gov However, it highlights the potential of transition-metal catalysis in C-H functionalization. In the context of α-bromination, acid or base catalysis is more common to facilitate the formation of the enol or enolate intermediate, which is the reactive species towards the electrophilic bromine source.
A hypothetical optimization for the synthesis of this compound starting from 1-cyclobutylpropan-1-one could involve the systematic variation of these parameters. Below is a data table illustrating potential optimization strategies based on general findings for α-bromoketone synthesis.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Desired Outcome |
| Brominating Agent | Br₂ | NBS | Tetrabutylammonium tribromide (TBATB) | High yield, selectivity, and safety |
| Solvent | Dioxane | Acetonitrile | Water | High reaction rate and green profile |
| Catalyst | HBr (acid) | TiCl₄ | Phase Transfer Catalyst (e.g., CTAB) | Increased reaction rate and yield |
| Temperature | Room Temperature | 0 °C | 60 °C | Optimal balance of reaction rate and selectivity |
This table is illustrative and based on general principles of α-bromoketone synthesis.
Green Chemistry Principles and Sustainable Approaches in Bromoketone Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.com The synthesis of α-bromoketones, including this compound, can be made more sustainable by adhering to these principles.
A key aspect of greening bromination reactions is the replacement of hazardous reagents. As mentioned, substituting highly toxic and corrosive molecular bromine with solid N-bromosuccinimide (NBS) is a common and safer practice. wordpress.com However, the use of NBS still generates succinimide (B58015) as a byproduct. wordpress.com
Another green approach involves the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. The development of bromination reactions that can be performed in water, often with the aid of surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction between organic substrates and aqueous reagents, represents a significant advancement. researchgate.net
The development of catalytic methods is also central to green chemistry, as it can lead to higher atom economy and reduced waste. For instance, a one-pot synthesis of α-bromoketones from secondary alcohols has been developed using ammonium (B1175870) bromide as the bromine source and Oxone as an oxidant. This method proceeds through an oxidation of the alcohol to the ketone, followed by an in-situ oxidative bromination, offering an efficient and greener alternative to traditional methods. rsc.org Another approach utilizes a DMSO/HBr system for the oxidative bromination of ketones, which is notable for its simplicity and the low cost of the reagents. rsc.org
Furthermore, electrochemical methods are emerging as a sustainable tool in organic synthesis. An electrochemical protocol for the preparation of 2-bromoethyl ketones from cyclopropanols using magnesium halides has been reported, showcasing a regioselective and mild reaction. organic-chemistry.org Titanium-mediated electrosynthesis also presents a sustainable avenue for reductive dehalogenations, including the cleavage of C-Br bonds in α-bromoketones. acs.org
The following table compares traditional and greener approaches to the synthesis of α-bromoketones.
| Feature | Traditional Approach | Green/Sustainable Approach |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), HBr/Oxidant, Ammonium Bromide |
| Solvent | Chlorinated Solvents (e.g., CCl₄) | Water, Alcohols, Dioxane |
| Catalysis | Stoichiometric acid/base | Catalytic amounts of acids/bases, Transition metals, Enzymes |
| Waste | High, generation of hazardous byproducts | Reduced, potential for recyclable catalysts and byproducts |
| Energy | Often requires high temperatures | Milder reaction conditions, electrochemical methods |
Chemical Reactivity and Transformation Pathways of 2 Bromo 1 Cyclobutylpropan 1 One
Nucleophilic Substitution Reactions at the α-Bromo Position of the Ketone
The bromine atom, being a good leaving group, renders the α-carbon of 2-bromo-1-cyclobutylpropan-1-one electrophilic and thus a prime target for nucleophilic substitution reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-heteroatom and carbon-carbon bonds.
The reaction of α-bromo ketones with oxygen nucleophiles, such as in alcoholysis or hydrolysis, is a well-established transformation. chemguide.co.uk In the presence of an alcohol (R'-OH), this compound is expected to undergo alcoholysis to yield an α-alkoxy ketone. Similarly, hydrolysis with water, often facilitated by a base, would lead to the corresponding α-hydroxy ketone.
The general mechanism for these SN2 reactions involves the attack of the oxygen nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion.
Table 1: Expected Products from Reactions with Oxygen Nucleophiles
| Reactant | Nucleophile | Expected Product |
| This compound | Methanol | 2-Methoxy-1-cyclobutylpropan-1-one |
| This compound | Water | 2-Hydroxy-1-cyclobutylpropan-1-one |
The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, is anticipated to proceed via nucleophilic substitution to afford α-amino ketones. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, the resulting α-amino ketone can undergo intramolecular condensation to form cyclic imines or other related heterocycles.
Table 2: Potential Heterocyclic Precursors from Amination Reactions
| Nitrogen Nucleophile | Intermediate Product | Potential Heterocycle |
| Ammonia | 2-Amino-1-cyclobutylpropan-1-one | Dihydropyrazine (via dimerization and oxidation) |
| Primary Amine (R'-NH₂) | 2-(Alkylamino)-1-cyclobutylpropan-1-one | Substituted pyrroles or other heterocycles |
Sulfur nucleophiles, known for their high nucleophilicity, are expected to react readily with this compound. For example, reaction with a thiol (R'-SH) in the presence of a base would yield an α-thioether ketone. These sulfur-containing compounds can be important precursors in various synthetic pathways.
Table 3: Expected Products from Reactions with Sulfur Nucleophiles
| Reactant | Nucleophile | Expected Product |
| This compound | Ethanethiol | 2-(Ethylthio)-1-cyclobutylpropan-1-one |
| This compound | Sodium hydrosulfide | 2-Mercapto-1-cyclobutylpropan-1-one |
The electrophilic α-carbon of this compound is also susceptible to attack by carbon nucleophiles. One important example is enolate alkylation, where the enolate of another ketone or ester attacks the α-bromo ketone to form a new carbon-carbon bond, leading to the synthesis of 1,4-dicarbonyl compounds.
While not a direct analog, the principles of the Reformatsky reaction can be conceptually applied. A Reformatsky-type reaction would involve the treatment of this compound with an α-halo ester and a metal, such as zinc, to generate an organozinc intermediate that could then react with a carbonyl compound. However, in this specific case, the ketone itself could potentially react with the generated organozinc reagent.
Carbonyl Reactivity and Derivative Formation from this compound
Beyond the reactivity at the α-bromo position, the ketone carbonyl group in this compound can also undergo various transformations.
The selective reduction of the ketone functionality in the presence of the α-bromo substituent is a synthetically useful transformation. This can be achieved using specific reducing agents that preferentially react with the carbonyl group over the carbon-bromine bond. For instance, mild hydride reagents could potentially reduce the ketone to a secondary alcohol, yielding 2-bromo-1-cyclobutylpropan-1-ol. The choice of reducing agent and reaction conditions is crucial to avoid undesired side reactions, such as reduction of the carbon-bromine bond or elimination.
Table 4: Product of Chemoselective Reduction
| Reactant | Reducing Agent (Example) | Expected Product |
| This compound | Sodium borohydride (B1222165) (under controlled conditions) | 2-Bromo-1-cyclobutylpropan-1-ol |
Formation of Imines, Oximes, and Hydrazones
The carbonyl group in this compound is susceptible to nucleophilic attack by primary amines and their derivatives, leading to the formation of imines, oximes, and hydrazones. These reactions are fundamental in organic synthesis, providing pathways to a diverse range of nitrogen-containing compounds.
The reaction with primary amines (R-NH₂) results in the formation of imines , also known as Schiff bases. masterorganicchemistry.comyoutube.comlibretexts.org This condensation reaction is typically catalyzed by acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. masterorganicchemistry.comyoutube.com The general mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of a water molecule. youtube.com
Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) yields oximes . masterorganicchemistry.comresearchgate.net This transformation proceeds through a similar mechanism to imine formation and can be catalyzed by acid. masterorganicchemistry.com The resulting oximes can exist as E/Z isomers. nih.gov
Hydrazones are formed from the reaction of this compound with hydrazine (B178648) (NH₂-NH₂) or its substituted derivatives. wikipedia.orgaston.ac.uk These compounds are valuable intermediates in reactions such as the Wolff-Kishner reduction. wikipedia.org The formation of hydrazones from aldehydes and ketones is a well-established synthetic method. wikipedia.orgorganic-chemistry.org
The general conditions for these reactions are summarized in the table below, based on typical procedures for α-bromo ketones.
| Reagent | Product | Typical Conditions |
| Primary Amine (R-NH₂) | Imine | Acid catalyst (e.g., acetic acid), alcoholic solvent, often with removal of water. youtube.comredalyc.org |
| Hydroxylamine (NH₂OH) | Oxime | Hydroxylamine hydrochloride, often with a base (e.g., NaOH or pyridine) in a solvent like ethanol. researchgate.netnih.gov |
| Hydrazine (H₂N-NH₂) | Hydrazone | Hydrazine hydrate (B1144303) in a suitable solvent. wikipedia.org |
Rearrangement Reactions Involving the α-Bromo Ketone Moiety
The presence of the bromine atom alpha to the carbonyl group in this compound facilitates several important rearrangement reactions.
Favorskii-Type Rearrangements and Potential Cyclobutyl Ring Transformations
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives, often with ring contraction in cyclic systems. wikipedia.orgadichemistry.comslideshare.net For this compound, treatment with a base like sodium hydroxide (B78521) would be expected to yield a cyclopropanecarboxylic acid derivative.
The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgchemtube3d.com The base abstracts an acidic α'-proton to form an enolate, which then undergoes intramolecular nucleophilic substitution to displace the bromide and form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base on the carbonyl carbon of this strained intermediate leads to the cleavage of the three-membered ring to give a more stable carbanion, which is then protonated. wikipedia.orgadichemistry.com In the case of cyclic α-halo ketones, this rearrangement results in a ring-contracted product. slideshare.netvaia.com For acyclic α-halo ketones, a rearranged carboxylic acid is formed. Given the structure of this compound, a Favorskii rearrangement could potentially lead to derivatives of cyclopropanecarboxylic acid. The presence of the cyclobutyl ring could also lead to more complex transformations. Studies on cyclic α-halo ketones have shown that ring size can affect the efficiency and pathway of the photo-Favorskii rearrangement. nih.gov
Pinacol-Type Rearrangements Induced by the α-Bromo Substituent
While the classic Pinacol rearrangement involves the acid-catalyzed rearrangement of 1,2-diols, masterorganicchemistry.comorganic-chemistry.orgchemtube3d.com analogous transformations can be induced in α-halo ketones. The α-bromo substituent can act as a leaving group, and under certain conditions, a 1,2-migration of an alkyl or aryl group can occur. This would lead to a rearranged carbonyl compound. In the case of this compound, the migration of the cyclobutyl group or the methyl group could potentially occur, leading to different isomeric ketone products. The relative migratory aptitude of the groups attached to the carbonyl carbon would influence the product distribution. msu.edu
Elimination Reactions and Formation of α,β-Unsaturated Ketones from this compound
Treatment of this compound with a base can also lead to an elimination reaction, forming an α,β-unsaturated ketone. nih.govacs.org This reaction competes with the Favorskii rearrangement. The formation of the α,β-unsaturated ketone is favored by the use of non-nucleophilic, sterically hindered bases. The reaction proceeds via an E2 mechanism, where the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the bromide ion. The synthesis of α,β-unsaturated ketones from α-bromo ketones is a synthetically useful transformation. nih.govnih.gov
Radical Reactions and Associated Mechanistic Pathways of this compound
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a radical intermediate. These radical species can participate in various transformations. For instance, α-bromo ketones can react with hydrazones under visible light catalysis to form pyrazoles via a radical addition and intramolecular cyclization pathway. organic-chemistry.orgacs.org This suggests that this compound could potentially be used in similar radical-mediated cyclization reactions to generate complex heterocyclic structures.
Metal-Mediated and Catalyzed Transformations of this compound
The reactivity of α-bromo ketones like this compound can be significantly influenced by the presence of metals. Various metal-catalyzed cross-coupling reactions are known for α-halo amides, a related class of compounds, suggesting that similar transformations could be possible for α-bromo ketones. nih.gov For example, nickel-catalyzed cross-coupling reactions of racemic α-bromo amides with organozinc reagents have been used to synthesize enantiopure α-chiral amides. nih.gov
Furthermore, metal homoenolates, which are useful synthetic intermediates, can be generated from cyclopropanols, which can be conceptually related to the cyclobutyl moiety in the target molecule. tohoku.ac.jpresearchgate.net This hints at the possibility of using metal catalysts to induce novel transformations of this compound involving the cyclobutyl ring. Nickel-catalyzed three-component carboamination of internal alkynes can lead to the synthesis of α,β-unsaturated imines and ketones. acs.org
The following table summarizes some potential metal-mediated transformations based on the reactivity of analogous compounds.
| Reaction Type | Metal Catalyst/Mediator | Potential Product |
| Cross-Coupling | Nickel, Palladium | Alkylated or arylated ketone |
| Radical Cyclization | Iridium (photocatalyst) | Heterocyclic compounds (e.g., pyrazoles) |
| Rearrangement/Ring Opening | Various transition metals | Rearranged or ring-opened products |
Advanced Spectroscopic and Mechanistic Investigations of 2 Bromo 1 Cyclobutylpropan 1 One
Conformational Analysis using High-Resolution NMR Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For 2-bromo-1-cyclobutylpropan-1-one, NMR studies are crucial for understanding its conformational landscape, which is influenced by the interplay of steric and electronic effects arising from the cyclobutyl ring, the carbonyl group, and the bromine atom.
Dynamic NMR (DNMR) techniques are employed to study the rates of conformational exchange processes, such as bond rotations, that occur on the NMR timescale. montana.edu In this compound, rotation around the C1-Cα bond (the bond between the carbonyl carbon and the bromine-bearing carbon) and the C(O)-cyclobutyl bond can lead to different conformers. The presence of the bulky cyclobutyl group and the electronegative bromine atom is expected to create significant rotational barriers.
Studies on related α-haloketones have shown that the conformational equilibrium is often dominated by a conformer where the halogen and carbonyl oxygen are in a cis or nearly eclipsed orientation, influenced by electrostatic and hyperconjugative interactions. acs.orgnih.gov However, steric hindrance from the cyclobutyl group could alter this preference. By monitoring the NMR spectrum at different temperatures, the coalescence of signals corresponding to different conformers can be observed, allowing for the calculation of the rotational energy barriers (ΔG‡).
For a series of methyl n-alkyl ketones, the barriers to internal rotation of the acetyl methyl group were found to be in the range of 180-240 cm⁻¹ (approximately 2.1-2.9 kJ/mol). researchgate.net Given the increased steric bulk of the cyclobutyl group compared to a simple alkyl chain, the rotational barrier in this compound is anticipated to be higher.
Table 1: Hypothetical Rotational Barriers for this compound Determined by Dynamic NMR
| Rotational Process | Coalescence Temperature (K) | Rate Constant (k) at Coalescence (s⁻¹) | Free Energy of Activation (ΔG‡) (kJ/mol) |
| C1-Cα Bond Rotation | 250 | 220 | 50 |
| C(O)-Cyclobutyl Bond Rotation | 220 | 150 | 45 |
| Note: This table presents hypothetical data based on typical values for similar compounds and is for illustrative purposes. |
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that provide information about the spatial proximity of protons within a molecule, typically within a distance of up to 5 Å. columbia.eduacdlabs.com These techniques are invaluable for assigning the stereochemistry of chiral molecules and for determining the preferred conformation in solution.
In this compound, the methylene (B1212753) protons of the cyclobutyl ring adjacent to the carbonyl group, as well as the methine proton at the chiral center (Cα), can exhibit diastereotopicity. masterorganicchemistry.com This means they are chemically non-equivalent and will have different chemical shifts in the ¹H NMR spectrum. NOESY and ROESY experiments can reveal correlations between these diastereotopic protons and other protons in the molecule, helping to establish their relative orientations. For instance, observing a NOE/ROE between the methine proton and specific protons on the cyclobutyl ring would indicate a preferred conformation where these groups are on the same side of the molecule. libretexts.org
Table 2: Expected NOESY/ROESY Correlations for Stereochemical Assignment of this compound
| Interacting Protons | Expected NOE/ROE Intensity | Inferred Proximity |
| Hα and Cyclobutyl H (cis) | Strong | Close spatial proximity |
| Hα and Cyclobutyl H (trans) | Weak/Absent | Distant spatial proximity |
| Methyl Protons and Cyclobutyl H | Medium | Dependent on conformation |
| Note: This table illustrates expected correlations based on general principles of NOESY/ROESY and molecular modeling. |
Vibrational Spectroscopy for Intermolecular and Intramolecular Interactions (e.g., Halogen Bonding)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the electronic environment of functional groups and can provide evidence for both intramolecular and intermolecular interactions.
The FTIR and Raman spectra of this compound are expected to show characteristic bands for the carbonyl (C=O) stretching, C-Br stretching, and various vibrations of the cyclobutyl ring and propyl chain. The position of the carbonyl stretching frequency is particularly sensitive to its environment. In α-bromoketones, the C=O stretching frequency is typically shifted to a higher wavenumber compared to the corresponding unsubstituted ketone due to the electron-withdrawing inductive effect of the bromine atom. acs.org
Furthermore, the presence of a halogen atom can lead to the formation of halogen bonds, which are non-covalent interactions between an electrophilic region on the halogen and a nucleophilic site. acs.orgacs.org In the solid state or in concentrated solutions, this compound molecules could potentially form halogen bonds, where the bromine atom of one molecule interacts with the carbonyl oxygen of another. This interaction would likely cause a shift in the C=O and C-Br stretching frequencies. nih.gov A comparison of the spectra in different phases (gas, liquid, solid) and in different solvents can help to identify and characterize these interactions. thermofisher.comsapub.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) (FTIR) | Expected Frequency Range (cm⁻¹) (Raman) |
| C=O | Stretching | 1720-1740 | 1720-1740 |
| C-Br | Stretching | 500-600 | 500-600 |
| Cyclobutyl Ring | Puckering | ~200 | ~200 |
| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |
| Note: The frequency ranges are estimations based on data for similar compounds. |
Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies in Reaction Mechanisms
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. miamioh.edulibretexts.org
For this compound, electron ionization (EI) mass spectrometry is expected to produce a molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
The fragmentation of α-bromoketones is often initiated by cleavage of the C-C bond alpha to the carbonyl group (α-cleavage), leading to the formation of an acylium ion. libretexts.orgyoutube.comyoutube.com In the case of this compound, two primary α-cleavage pathways are possible:
Loss of the propyl radical to form the [cyclobutyl-C(O)-CHBr]⁺ ion.
Loss of the cyclobutyl radical to form the [CH₃CH₂CH(Br)CO]⁺ ion.
Another characteristic fragmentation is the loss of a bromine radical, followed by further fragmentation of the resulting cation. The fragmentation of the cyclobutyl ring itself can also lead to characteristic ions, such as the loss of ethene. whitman.edu
Isotopic labeling studies, where for example, the carbonyl oxygen is replaced with ¹⁸O, can be used to trace the pathways of fragmentation and to elucidate reaction mechanisms involving this compound.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 190/192 | [C₇H₁₁BrO]⁺ | Molecular Ion |
| 147/149 | [C₄H₅BrO]⁺ | α-cleavage (loss of C₃H₇•) |
| 111 | [C₄H₇O]⁺ | Loss of Br• from molecular ion |
| 83 | [C₅H₇O]⁺ | α-cleavage (loss of C₂H₄Br•) |
| 55 | [C₄H₇]⁺ | Fragmentation of cyclobutyl ring |
| Note: This table presents predicted fragmentation patterns. Actual spectra may vary. |
X-ray Crystallography for Solid-State Structural Elucidation and Bond Angle Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:
Precise bond lengths and angles: This data would reveal any distortions from ideal geometries caused by steric strain or electronic effects. For example, the C-C-C bond angles within the cyclobutyl ring are expected to be close to 90°, indicating significant ring strain. wikipedia.org
Conformation in the solid state: The crystal structure would show the preferred conformation of the molecule in the solid phase, including the dihedral angle between the carbonyl group and the C-Br bond.
Intermolecular interactions: The packing of the molecules in the crystal lattice would reveal the presence and nature of any intermolecular interactions, such as halogen bonds or dipole-dipole interactions, which govern the solid-state architecture. nih.govrsc.org
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| C=O Bond Length (Å) | 1.21 |
| C-Br Bond Length (Å) | 1.94 |
| C-C-C (cyclobutyl) Angle (°) | ~88-91 |
| Note: This table contains hypothetical crystallographic parameters for illustrative purposes. |
Mechanistic Elucidation of Key Transformations via in situ Spectroscopic Monitoring
The study of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For a compound such as this compound, which can undergo various reactions like dehydrobromination and rearrangement, in situ spectroscopic monitoring provides a powerful tool for elucidating the intricate steps involved. This section explores the application of advanced spectroscopic techniques for the real-time analysis of key transformations of this α-bromoketone.
While specific in situ spectroscopic data for this compound is not extensively available in public literature, the principles of these techniques can be applied to predict and understand the mechanistic pathways. By examining the characteristic spectral changes associated with the functional groups involved, a clear picture of the reaction progress can be obtained. The primary transformations of interest for this compound are dehydrobromination and the Favorskii rearrangement.
Dehydrobromination:
The elimination of hydrogen bromide from this compound in the presence of a base is a classic example of a dehydrohalogenation reaction, leading to the formation of an α,β-unsaturated ketone. libretexts.orglibretexts.org This process can be effectively monitored using in situ Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.
In situ FT-IR Monitoring:
FT-IR spectroscopy is particularly well-suited for observing changes in functional groups. The progress of the dehydrobromination reaction can be followed by monitoring the disappearance of the C-Br stretching vibration and the appearance of a new C=C stretching vibration from the resulting alkene.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation During Reaction |
| C-Br | Stretching | 500-600 | Decrease in intensity |
| C=O (Ketone) | Stretching | ~1715 | Minor shift upon conjugation |
| C=C (Alkene) | Stretching | ~1680 | Increase in intensity |
| C-H (sp² on C=C) | Stretching | ~3050 | Appearance of new peak |
Illustrative In situ ¹H NMR Monitoring:
¹H NMR spectroscopy provides detailed information about the structural changes at the proton level. The transformation of the starting material to the product can be tracked by the disappearance of the signal corresponding to the proton at the α-carbon bearing the bromine atom and the appearance of new signals for the vinylic protons in the product.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Observation During Reaction |
| -CH(Br)- | 4.0 - 4.5 | Disappearance of multiplet |
| Vinylic -H | 5.8 - 6.5 | Appearance of new multiplets |
| -CH₃ (next to C=O) | ~2.2 | Shift to a slightly different position |
| Cyclobutyl protons | 1.6 - 2.5 | Complex multiplets remain, may shift slightly |
Favorskii Rearrangement:
The Favorskii rearrangement of α-haloketones is a more complex transformation that proceeds through a cyclopropanone (B1606653) intermediate to yield a carboxylic acid derivative, typically an ester if an alkoxide base is used. wikipedia.orgslideshare.net The mechanism of this rearrangement for this compound can be investigated using in situ spectroscopic methods to detect the transient intermediates and final products.
In situ FT-IR Monitoring:
The carbonyl stretching frequency is highly sensitive to its electronic environment. The formation of the strained cyclopropanone intermediate would result in a significant shift of the C=O stretching vibration to a higher wavenumber (around 1800-1820 cm⁻¹). The subsequent ring-opening and formation of an ester product would then show a characteristic C=O stretch around 1735-1750 cm⁻¹. openstax.orgspectroscopyonline.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation During Reaction |
| C=O (α-bromoketone) | Stretching | ~1715 | Disappearance |
| C=O (cyclopropanone) | Stretching | ~1810 | Transient appearance and disappearance |
| C=O (ester) | Stretching | ~1740 | Appearance and increase in intensity |
| C-O (ester) | Stretching | 1000-1300 | Appearance of strong band(s) |
Illustrative In situ ¹³C NMR Monitoring:
¹³C NMR spectroscopy is a powerful tool for observing changes in the carbon skeleton of the molecule. The highly shielded carbons of the cyclopropanone ring and the distinct chemical shift of the carbonyl carbon in the starting material, intermediate, and product would provide clear evidence for the proposed mechanism.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Observation During Reaction |
| C=O (α-bromoketone) | ~200 | Disappearance |
| C=O (cyclopropanone) | ~170 | Transient appearance and disappearance |
| Cyclopropyl carbons | -5 to 20 | Transient appearance and disappearance |
| C=O (ester) | ~175 | Appearance and increase in intensity |
| Ester O-CH₃ | ~50 | Appearance of a new signal |
By combining the data from these in situ spectroscopic techniques, a comprehensive understanding of the reaction kinetics and the roles of intermediates can be achieved. While direct experimental data for this compound remains a subject for future research, the application of these established methodologies provides a robust framework for its mechanistic investigation.
Theoretical and Computational Chemistry of 2 Bromo 1 Cyclobutylpropan 1 One
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are instrumental in elucidating the electronic characteristics and reactivity of 2-bromo-1-cyclobutylpropan-1-one. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, functioning as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the FMO analysis would reveal the probable sites for nucleophilic and electrophilic attack. The presence of the electronegative bromine and oxygen atoms significantly influences the electron density distribution and, consequently, the shapes and energies of the frontier orbitals.
Interactive Table: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO+1 | -0.5 |
| LUMO | -1.2 |
| HOMO | -6.8 |
Note: These values are hypothetical and serve for illustrative purposes pending experimental or more detailed computational data.
The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting intermolecular interactions and reactive sites. The map displays regions of negative electrostatic potential (typically colored in shades of red), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.
In the case of this compound, the EPS map would likely show a significant negative potential around the carbonyl oxygen due to its high electronegativity and lone pairs of electrons. The area around the bromine atom would also exhibit some negative potential. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, indicating their susceptibility to attack by nucleophiles.
Conformational Energy Landscape and Isomerism of this compound
The three-dimensional structure of this compound is not static. The molecule can exist in various conformations due to the rotation around its single bonds. Understanding the conformational energy landscape is crucial for predicting the most stable forms of the molecule and their relative populations.
To explore the conformational space of this compound, computational methods such as ab initio and Density Functional Theory (DFT) are employed. These methods can systematically search for different spatial arrangements of the atoms (conformers) and calculate their corresponding energies.
The conformational flexibility arises from the rotation of the cyclobutyl ring relative to the propanone chain and the rotation around the C-C bond of the ethyl group attached to the carbonyl. The puckering of the cyclobutyl ring also contributes to the conformational complexity. A thorough conformational search would identify all low-energy conformers and provide insights into their geometric parameters, such as bond lengths, bond angles, and dihedral angles.
Once potential conformers are identified, their geometries are optimized to find the local energy minima on the potential energy surface. This process of energy minimization provides the most stable structure for each conformer.
Furthermore, for any chemical reaction involving this compound, it is essential to identify the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can locate these transition states and calculate their structures and energies, which are vital for understanding reaction kinetics.
Reaction Pathway Modeling and Activation Energy Calculations
Computational chemistry allows for the detailed modeling of reaction pathways. By mapping the potential energy surface, chemists can follow the geometric and energetic changes as reactants are converted into products.
For this compound, which is an α-bromoketone, potential reactions include nucleophilic substitution at the α-carbon and reactions involving the carbonyl group. Reaction pathway modeling can elucidate the step-by-step mechanism of these transformations.
The activation energy (Ea) for a reaction is the energy difference between the reactants and the transition state. Calculating the activation energy is crucial for predicting the rate of a chemical reaction. A lower activation energy implies a faster reaction. For this compound, these calculations can help in predicting its reactivity towards various reagents and under different conditions.
Interactive Table: Hypothetical Activation Energies for Proposed Reactions
| Reaction Type | Reactant | Product | Activation Energy (kcal/mol) |
|---|---|---|---|
| Nucleophilic Substitution | This compound + OH- | 2-hydroxy-1-cyclobutylpropan-1-one + Br- | 15.2 |
Note: These values are hypothetical and for illustrative purposes only.
Computational Prediction of Reaction Selectivity and Stereoselectivity
Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions involving this compound. By modeling the potential energy surfaces of various reaction pathways, chemists can determine which products are most likely to form.
Detailed research findings from computational studies on analogous α-bromoketones have demonstrated the ability of Density Functional Theory (DFT) to predict reaction selectivity. For instance, in reactions with nucleophiles, DFT calculations can elucidate the competition between SN2 substitution and other potential pathways, such as epoxidation. up.ac.za The activation energies for these competing reactions can be calculated to predict the major product under specific conditions. up.ac.za
Furthermore, computational models are instrumental in predicting the stereoselectivity of reactions. For reactions involving the creation of new stereocenters, computational methods can predict the favored diastereomer or enantiomer. This is achieved by calculating the energies of the transition states leading to different stereoisomeric products. Recent studies on the asymmetric reduction of ketones have shown that cooperative bimetallic radical catalysis can achieve high enantioselectivity, a phenomenon that can be rationalized and predicted through computational modeling of the reaction's transition states. acs.org
Below is a table summarizing the types of computational predictions that can be made for the reactions of this compound:
| Prediction Type | Computational Method | Predicted Outcome for this compound |
| Reaction Selectivity (e.g., Substitution vs. Elimination) | Density Functional Theory (DFT) | Relative activation barriers for competing pathways. |
| Regioselectivity | DFT, Ab initio methods | Favored site of nucleophilic attack. |
| Stereoselectivity (Diastereo- and Enantioselectivity) | DFT, Molecular Mechanics (MM) | The most stable transition state geometry leading to the major stereoisomer. |
Solvation Effects on Reaction Dynamics
The solvent in which a reaction is conducted can have a significant impact on its rate and mechanism. Computational methods are crucial for understanding these solvation effects at a molecular level.
For reactions of this compound, explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium, can be employed. These models help to understand how the solvent stabilizes or destabilizes reactants, transition states, and products. For example, ab initio molecular dynamics simulations have been used to study the keto-enol tautomerism of acetone (B3395972) in water, revealing the active participation of water molecules in the proton transfer process. researchgate.netnih.gov Similar studies on this compound could elucidate the role of the solvent in its various reactions.
The following table outlines how different solvent properties can influence the reactions of this compound, as predicted by computational models:
| Solvent Property | Effect on Reaction Dynamics | Computational Approach |
| Polarity | Stabilization of charged intermediates and transition states. | Implicit or explicit solvent models in quantum mechanical calculations. |
| Protic/Aprotic Nature | Ability to participate in hydrogen bonding and proton transfer. | Explicit solvent models and molecular dynamics simulations. |
| Viscosity | Influence on diffusion-controlled reaction rates. | Molecular dynamics simulations. |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules like this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a detailed picture of molecular motion and intermolecular interactions.
MD simulations can be used to investigate the conformational flexibility of the cyclobutyl ring and the propanone side chain of this compound. These simulations can also reveal how the molecule interacts with its solvent environment, providing insights into the structure of the solvation shell and the dynamics of solvent exchange. For instance, MD simulations have been employed to study the interaction of various molecules with cyclodextrins, providing detailed information on the binding process. chemrxiv.org
The data table below summarizes the key insights that can be gained from MD simulations of this compound:
| Investigated Property | Information from MD Simulation |
| Conformational Dynamics | Preferred conformations of the cyclobutyl ring and side chain. |
| Solvent Structure | Radial distribution functions showing the arrangement of solvent molecules around the solute. |
| Hydrogen Bonding | Identification and lifetime analysis of hydrogen bonds with protic solvents. |
| Diffusion Coefficient | Rate of translational motion of the molecule in a given solvent. |
Quantitative Structure–Reactivity Relationship (QSRR) Modeling for this compound Transformations
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. For transformations of this compound and related α-bromoketones, QSRR can be a valuable predictive tool.
To build a QSRR model, a set of molecular descriptors is calculated for each compound in a training set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The reactivity data, such as reaction rates or equilibrium constants, are then correlated with these descriptors using statistical methods like multiple linear regression or partial least squares.
The following table illustrates the components of a hypothetical QSRR model for predicting the reactivity of this compound in a nucleophilic substitution reaction:
| QSRR Component | Description | Example Descriptors for this compound |
| Dependent Variable | The measure of reactivity to be predicted. | Rate constant (k) for reaction with a specific nucleophile. |
| Independent Variables (Descriptors) | Numerical representations of molecular structure. | Steric (e.g., Sterimol parameters), Electronic (e.g., Hammett constants, calculated atomic charges), Topological (e.g., connectivity indices). |
| Mathematical Model | The equation relating the descriptors to the reactivity. | log(k) = c0 + c1σ + c2Es + ... |
Applications of 2 Bromo 1 Cyclobutylpropan 1 One in Complex Chemical Synthesis
Role as a Key Building Block in Natural Product Synthesis
The cyclopropane (B1198618) ring is a structural motif found in a diverse array of naturally occurring compounds, including terpenes, pheromones, and unusual amino acids. marquette.edu The synthesis of these complex molecules often relies on key building blocks that can introduce this three-membered ring system. While direct references to 2-bromo-1-cyclobutylpropan-1-one in specific natural product syntheses are not extensively documented, its structural features and the reactivity of related α-bromoketones suggest its potential as a precursor. For instance, α-bromoketones are known to undergo Favorskii rearrangement to form cyclopropanecarboxylic acid derivatives, which are valuable intermediates in the synthesis of cyclopropane-containing natural products. marquette.edu
The general strategy involves the reaction of an α-haloketone with a base to yield a rearranged carboxylic acid or its derivative. This classic transformation offers a powerful method for the construction of highly substituted and strained ring systems. The cyclobutyl group in this compound could offer unique steric and electronic properties to the resulting cyclopropane ring, potentially influencing the stereochemical outcome of subsequent synthetic steps.
Precursor for Heterocyclic Ring Systems (e.g., Thiazolines, Pyrroles)
α-Bromoketones are widely recognized as valuable precursors for the synthesis of various heterocyclic compounds. The electrophilic carbon bearing the bromine atom and the adjacent carbonyl group provide two reactive sites for cyclization reactions.
One of the most common applications of α-bromoketones is in the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone with a thioamide to afford a thiazole ring. In the case of this compound, reaction with a thioamide would lead to the formation of a 2,4-disubstituted thiazole bearing a cyclobutyl group.
Similarly, α-bromoketones can serve as precursors for pyrroles through various synthetic routes. For example, the reaction of an α-bromoketone with an enamine or a β-aminocrotonate can lead to the formation of substituted pyrroles. The cyclobutyl moiety from this compound would be incorporated into the final pyrrole (B145914) structure, providing access to novel derivatives.
The table below summarizes the potential heterocyclic systems that can be synthesized from this compound.
| Heterocyclic System | General Reactant | Resulting Structure |
| Thiazoline | Thioamide | 2-Substituted-4-cyclobutyl-thiazole |
| Pyrrole | β-Enaminone | Substituted 2-cyclobutylpyrrole |
Utility in the Synthesis of Chiral Auxiliaries and Ligands
The synthesis of chiral ligands for asymmetric catalysis is another area where α-bromoketones can be employed. The cyclobutyl group could impart specific steric and conformational properties to a ligand, potentially influencing the enantioselectivity of a metal-catalyzed reaction. For instance, the ketone functionality could be reduced to a hydroxyl group, which could then be used as a coordinating group in a bidentate or tridentate ligand.
Application in Materials Chemistry (e.g., Polymer Initiators, Monomer Synthons)
The reactivity of the carbon-bromine bond in α-bromoketones allows for their use in various polymerization techniques. For example, they can act as initiators in atom transfer radical polymerization (ATRP), a controlled radical polymerization method that allows for the synthesis of well-defined polymers with controlled molecular weight and narrow polydispersity. The bromine atom can be abstracted by a transition metal catalyst to generate a radical that initiates polymerization.
Furthermore, the cyclobutyl and ketone functionalities of this compound could be incorporated into monomer structures. Subsequent polymerization of these monomers would lead to polymers with unique properties conferred by the cyclobutyl group, such as altered thermal stability, and mechanical properties.
Development of Novel Synthetic Reagents and Methodologies Based on its Reactivity
The inherent reactivity of α-bromoketones makes them valuable starting materials for the development of new synthetic methods. The carbon-bromine bond can be readily cleaved to generate a radical or an enolate, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
For instance, the reaction of α-bromoketones with organometallic reagents can lead to the formation of more complex ketone derivatives. Furthermore, their use in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, is an active area of research. The unique structural features of this compound could lead to the discovery of novel transformations and the synthesis of previously inaccessible molecular architectures.
Future Research Directions and Emerging Paradigms for 2 Bromo 1 Cyclobutylpropan 1 One
Sustainable Synthesis Approaches for 2-Bromo-1-cyclobutylpropan-1-one
The principles of green chemistry are increasingly guiding the development of new synthetic protocols, aiming to minimize environmental impact and enhance safety. For the synthesis of α-bromo ketones like this compound, this translates to the use of less hazardous reagents and solvents, improved atom economy, and milder reaction conditions.
Recent advancements have focused on replacing traditional brominating agents like elemental bromine with more environmentally benign alternatives. A notable green protocol involves the one-pot synthesis of α-bromo ketones from secondary alcohols using ammonium (B1175870) bromide and Oxone, which are inexpensive, stable, and non-toxic reagents. rsc.org This method proceeds through two consecutive steps: the oxidation of the secondary alcohol to a ketone, followed by the oxidative bromination of the in-situ generated ketone. rsc.org Another sustainable approach utilizes a bromide/bromate couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium, offering a stable, non-hazardous, and inexpensive alternative to liquid bromine. rsc.org
Furthermore, the development of solvent-free or aqueous reaction media is a key aspect of sustainable synthesis. For instance, the bromination of ketones has been successfully achieved using a hydrogen peroxide-hydrobromic acid system in water. nih.gov The use of water as a solvent avoids the environmental pollution associated with volatile organic solvents. google.com Additionally, methods employing solid-supported reagents, such as poly(vinylphenyltrimethylammonium tribromide), have been developed, which can often be regenerated and reused, further enhancing the sustainability of the process. nih.gov
Table 1: Comparison of Sustainable Bromination Methods for Ketones
| Method | Brominating Agent/System | Solvent | Key Advantages |
| Oxidative Bromination | Ammonium Bromide / Oxone | Not specified | Inexpensive, stable, non-toxic reagents; one-pot synthesis from secondary alcohols. rsc.org |
| Bromide/Bromate Couple | NaBr / NaBrO₃ | Aqueous acidic medium | Stable, non-hazardous, inexpensive; avoids liquid bromine. rsc.org |
| Aqueous H₂O₂/HBr | Hydrogen Peroxide / Hydrobromic Acid | Water | Environmentally friendly solvent; avoids organic solvents. nih.govgoogle.com |
| Solid-Supported Reagent | Poly(vinylphenyltrimethylammonium tribromide) | Not specified | Reagent can be regenerated and reused. nih.gov |
| Electrochemical Synthesis | Not specified | Not specified | Convenient method for α-bromo alkyl aryl ketones. nih.gov |
Chemo- and Regioselective Functionalization of this compound in Complex Scaffolds
The presence of multiple reactive sites in a molecule necessitates chemo- and regioselective reactions to achieve the desired product. In the context of this compound, this involves selectively targeting either the α-bromo position or other functional groups within a more complex molecular framework.
The α-carbon of ketones is readily halogenated due to its ability to form an enol or enolate intermediate. wikipedia.org Acid-catalyzed halogenation typically results in the substitution of a single α-hydrogen. libretexts.org For an unsymmetrical ketone, halogenation in an acidic medium favors the more substituted α-carbon. wikipedia.org In contrast, base-catalyzed halogenation tends to occur at the less substituted α-carbon. wikipedia.org This inherent reactivity provides a basis for controlling the regioselectivity of bromination in the synthesis of this compound.
Once synthesized, the α-bromo ketone itself is a versatile intermediate for further functionalization. The bromine atom serves as a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functionalities at the α-position. For instance, α-bromo ketones can be converted to α,β-unsaturated ketones through dehydrobromination, often using a sterically hindered base like pyridine. libretexts.orglibretexts.org This reaction proceeds via an E2 elimination mechanism. libretexts.org
In the context of complex molecules, directing groups can play a crucial role in achieving site-selectivity. For example, in iridium(III)-catalyzed C-H alkynylation, the directing priority of different functional groups (e.g., amides, ketones) can determine the position of functionalization in a polyfunctional arene. acs.org While this specific example pertains to C-H activation, the underlying principle of using directing groups to control regioselectivity is broadly applicable and could be explored for the selective functionalization of molecules containing the this compound moiety.
Integration into Flow Chemistry Systems for Continuous Production and Reaction Screening
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods, including enhanced safety, better temperature control, improved mixing, and scalability. vapourtec.com These features are particularly beneficial for reactions that are exothermic or involve unstable intermediates, which is often the case in halogenation reactions.
The synthesis of α-bromo ketones has been successfully adapted to flow chemistry systems. For example, a continuous flow procedure for the α-bromination of acetophenone (B1666503) using HBr and bromine in 1,4-dioxane (B91453) has been shown to be highly selective, avoiding the formation of ring-brominated or dibrominated products. nih.gov This high level of control is attributed to the precise management of reaction time and stoichiometry that flow systems allow. vapourtec.com
Flow chemistry can also enable reactions that are difficult or impossible to perform under batch conditions. vapourtec.com This opens up possibilities for exploring new reaction pathways for the synthesis and subsequent transformation of this compound. The ability to rapidly screen various reaction conditions (e.g., temperature, residence time, reagent ratios) in a flow reactor makes it an ideal tool for optimizing reaction protocols and discovering novel reactivity.
Table 2: Advantages of Flow Chemistry for α-Bromo Ketone Synthesis
| Feature | Benefit | Relevance to this compound |
| Enhanced Safety | Better control over exothermic reactions and hazardous reagents. | Bromination can be highly exothermic. |
| Precise Temperature Control | Improved selectivity and reduced byproduct formation. | Minimizes over-bromination or side reactions. nih.gov |
| Improved Mixing | Increased reaction rates and yields. | Ensures efficient contact between reactants. |
| Scalability | Easier to scale up production from lab to industrial scale. | Important for potential applications of the compound. |
| Access to Novel Reactivity | Enables reactions with unstable intermediates. vapourtec.com | Potential for discovering new transformations. |
Exploration of Novel Catalytic Systems for Transformations Involving this compound
Catalysis is a powerful tool for developing efficient and selective chemical transformations. For reactions involving α-bromo ketones, a variety of catalytic systems have been explored to enhance reactivity and control stereochemistry.
In the synthesis of α-bromo ketones, catalysts can be employed to promote the bromination reaction under milder conditions. For example, copper nitrate (B79036) has been used as a catalyst for the α-bromination of aryl ketones with hydrobromic acid, using oxygen or air as the oxidant. google.com Lewis acids like TiCl₄ and TiBr₄ have also been shown to catalyze the oxidative α-halogenation of 1,3-dicarbonyl compounds. organic-chemistry.org
For the subsequent transformation of α-bromo ketones, catalytic systems are crucial for achieving enantioselectivity. A significant development is the use of chiral phase-transfer catalysts to convert racemic α-bromo ketones into chiral α-azido and α-amino ketones with high enantioselectivity. nih.gov This method has been generalized to form bonds with carbon, oxygen, and sulfur as well. nih.gov Furthermore, chiral N,N'-dioxide/Fe(OTf)₂ complexes have been shown to catalyze the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones. organic-chemistry.org
The development of bifunctional catalysts that can activate both the ketone and a coupling partner simultaneously is another promising area. For instance, a catalyst system comprising a secondary amine and a low-valent rhodium complex has been used for the regioselective α-alkylation of ketones with simple olefins. nih.gov This dual-activation strategy offers a pH/redox neutral and byproduct-free approach to C-C bond formation. nih.gov
Advanced Characterization Techniques for Reactive Intermediates and Transient Species
Understanding reaction mechanisms is fundamental to controlling chemical reactions and developing new synthetic methods. The characterization of reactive intermediates and transient species, which are often short-lived and present in low concentrations, poses a significant challenge. Advanced analytical techniques are essential for gaining insights into these elusive species.
In the context of reactions involving this compound, a key intermediate is the enol or enolate form of the corresponding ketone, 1-cyclobutylpropan-1-one (B2479523). The formation of the enol is the rate-determining step in acid-catalyzed halogenation. libretexts.orglibretexts.org Evidence for this comes from kinetic studies showing that the reaction rate is independent of the halogen concentration. libretexts.org Furthermore, the rate of deuterium (B1214612) exchange at the α-position is identical to the rate of halogenation, suggesting a common enol intermediate. libretexts.org
Infrared ion spectroscopy is a powerful technique for the experimental characterization of reactive intermediates. nih.gov This method can provide structural information about transient species in the gas phase. Low-temperature NMR spectroscopy is another valuable tool for observing and characterizing reaction intermediates that are stable at reduced temperatures. nih.gov
By applying these advanced characterization techniques to the reactions of this compound, it may be possible to directly observe and structurally elucidate key intermediates, such as the enol form of the precursor ketone or intermediates in subsequent nucleophilic substitution or elimination reactions. This detailed mechanistic understanding can pave the way for the rational design of more efficient and selective synthetic protocols.
Q & A
Q. How can researchers validate the purity of this compound in complex reaction mixtures?
- Methodological Answer : Use GC-MS or HPLC with UV detection (λ = 254 nm) to track brominated products. For trace impurities, high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., HSQC) provides definitive identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
